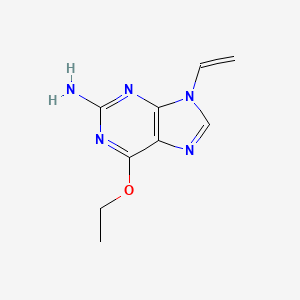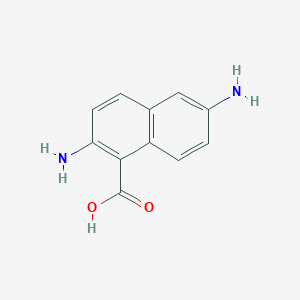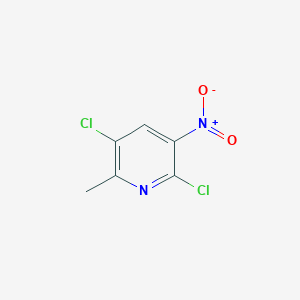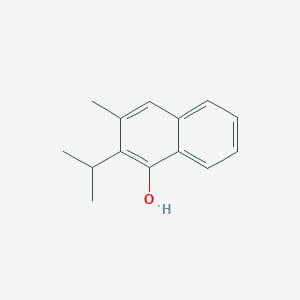![molecular formula C11H16N4 B11897903 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)
6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-イソブチル-2-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンは、ピロロピリミジン類に属するヘテロ環式化合物です。これらの化合物は、その多様な生物活性で知られており、潜在的な治療用途のために広く研究されてきました。6-イソブチル-2-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンのユニークな構造は、医薬品化学研究のための貴重な標的となっています。
2. 製法
合成経路と反応条件: 6-イソブチル-2-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンの合成は、通常、ピロロピリミジンコアの形成と、その後イソブチル基とメチル基の導入を伴います。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化することです。 例えば、2-アミノ-4,6-ジクロロピリミジンとイソブチルアミンの反応、およびその後の環化により、目的の化合物を得ることができる .
工業生産方法: 6-イソブチル-2-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンの工業生産には、高収率と高純度を確保するために、最適化された合成経路が用いられることがあります。 これには、連続フロー反応器の使用や、結晶化やクロマトグラフィーなどの高度な精製技術が含まれる .
反応の種類:
酸化: 化合物は、過酸化水素や過マンガン酸カリウムなどの試薬を使用して酸化反応を受けることができ、対応する酸化物を生成します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、還元された誘導体を生成することができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミン、チオール、ハロゲン化物などの求核剤。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化物を生成する可能性があり、一方、置換反応はピリミジン環にさまざまな官能基を導入する可能性がある .
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特にがん研究において、酵素阻害剤としての可能性について調査されています。
医学: 抗がん作用や抗炎症作用など、その潜在的な治療効果が研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrrolopyrimidine core followed by the introduction of the isobutyl and methyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-4,6-dichloropyrimidine with isobutylamine and subsequent cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
6-イソブチル-2-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンの作用機序は、特定の分子標的との相互作用を伴います。例えば、活性部位に結合することにより、特定の酵素を阻害し、その活性をブロックする可能性があります。 これは、細胞増殖や炎症に関与する経路など、重要な生物学的経路の阻害につながる可能性がある .
類似化合物:
ピラゾロ[3,4-d]ピリミジン: 同じコア構造を共有していますが、置換基が異なります。
ピラゾロ[4,3-e][1,2,4]トリアゾロ[1,5-c]ピリミジン: ピリミジンコアにトリアゾール環が融合した、別の関連化合物です。
独自性: 6-イソブチル-2-メチル-6H-ピロロ[3,4-d]ピリミジン-4-アミンは、その特定のイソブチル基とメチル基によってユニークであり、その生物活性と化学反応性に影響を与える可能性があります。 これらの構造的特徴は、他の類似化合物と比較して異なる特性を与える可能性があり、さらなる研究のための貴重な標的となる .
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but with different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrimidine core.
Uniqueness: 6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is unique due to its specific isobutyl and methyl substituents, which can influence its biological activity and chemical reactivity. These structural features may confer distinct properties compared to other similar compounds, making it a valuable target for further research .
特性
分子式 |
C11H16N4 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
2-methyl-6-(2-methylpropyl)pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C11H16N4/c1-7(2)4-15-5-9-10(6-15)13-8(3)14-11(9)12/h5-7H,4H2,1-3H3,(H2,12,13,14) |
InChIキー |
PMFFOMBOVOQNKV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN(C=C2C(=N1)N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)


![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)


![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)

